molecular formula C4H8OS B3427407 S-Ethyl ethanethioate CAS No. 59094-77-8

S-Ethyl ethanethioate

Cat. No. B3427407
CAS RN: 59094-77-8
M. Wt: 104.17 g/mol
InChI Key: APTGPWJUOYMUCE-UHFFFAOYSA-N
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Description

S-Ethyl ethanethioate, also known as ethyl thioacetate, S-ethyl thioacetate, S-ethyl thioethanoate, ethanethioic acid, S-ethyl ester, and acetic acid, thio-, S-ethyl ester , is a chemical compound with the formula C4H8OS . Its molar mass is 104.167 .


Molecular Structure Analysis

The molecular structure of S-Ethyl ethanethioate consists of 4 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The IUPAC Standard InChI is InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3 .


Chemical Reactions Analysis

One of the known reactions involving S-Ethyl ethanethioate is its hydrolysis, which results in the formation of C2H4O2 and C2H6S . The enthalpy of this reaction is -4.0 ± 0.3 kJ/mol .


Physical And Chemical Properties Analysis

S-Ethyl ethanethioate has several physical and chemical properties that have been critically evaluated. These include its normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure and constant pressure as a function of temperature, refractive index as a function of wavelength and temperature, and viscosity and thermal conductivity as a function of temperature and pressure .

Safety and Hazards

S-Ethyl ethanethioate is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

S-ethyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060807
Record name S-Ethyl thiolacetate
Source EPA DSSTox
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Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear liquid
Record name S-Ethyl thioacetate
Source Human Metabolome Database (HMDB)
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Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ether
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.979 (20°)
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

S-Ethyl ethanethioate

CAS RN

625-60-5, 59094-77-8
Record name S-Ethyl thioacetate
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Record name S-Ethyl thiolacetate
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Record name Ethanethioic acid, ethyl ester
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Record name Ethanethioic acid, S-ethyl ester
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Record name S-Ethyl thiolacetate
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Record name Ethyl ethanethioate
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Record name S-ethyl ethanethioate
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Record name S-ETHYL THIOLACETATE
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Record name S-Ethyl thioacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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